6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound characterized by the presence of iodine, trifluoromethoxy, and sulfonyl groups attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Iodination: Introduction of iodine atoms at the 6 and 8 positions of the chromenone ring.
Sulfonylation: Attachment of the sulfonyl group to the chromenone core.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group to the phenyl ring.
Each step requires specific reagents and conditions, such as iodine, sulfonyl chlorides, and trifluoromethoxy reagents, under controlled temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites,
Properties
IUPAC Name |
6,8-diiodo-3-[4-(trifluoromethoxy)phenyl]sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F3I2O5S/c17-16(18,19)26-10-1-3-11(4-2-10)27(23,24)13-6-8-5-9(20)7-12(21)14(8)25-15(13)22/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGFYAPIBCSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F3I2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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